molecular formula C23H18FN3O3S2 B11571186 7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-[4-(methylsulfanyl)phenyl]-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11571186
M. Wt: 467.5 g/mol
InChI Key: BQDKXUYGQREBFT-UHFFFAOYSA-N
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Description

“7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” is a complex organic compound that features a unique combination of fluorine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” typically involves multi-step organic reactions. The starting materials might include fluorinated aromatic compounds, thiadiazole derivatives, and chromeno-pyrrole frameworks. Common synthetic methods could involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Cyclization: reactions to form the chromeno-pyrrole core.

    Sulfur-based reactions: to attach the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography.

    Scale-up processes: to transition from laboratory to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

“7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the nitro groups to amines.

    Substitution: Halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Solvents: Including dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, given its unique structural features.

Medicine

Medically, it could be explored for its potential therapeutic effects, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for “7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorinated aromatic compounds: Known for their stability and potential biological activity.

    Thiadiazole derivatives: Often explored for their antimicrobial and anticancer properties.

    Chromeno-pyrrole frameworks: Investigated for their diverse biological activities.

Uniqueness

What sets “7-FLUORO-1-[4-(METHYLSULFANYL)PHENYL]-2-(5-PROPYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE” apart is its unique combination of these functional groups, which might confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18FN3O3S2

Molecular Weight

467.5 g/mol

IUPAC Name

7-fluoro-1-(4-methylsulfanylphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H18FN3O3S2/c1-3-4-17-25-26-23(32-17)27-19(12-5-8-14(31-2)9-6-12)18-20(28)15-11-13(24)7-10-16(15)30-21(18)22(27)29/h5-11,19H,3-4H2,1-2H3

InChI Key

BQDKXUYGQREBFT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)SC

Origin of Product

United States

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